Cas no 52694-50-5 (3-(chloromethyl)-1-methyl-Piperidine)

3-(Chloromethyl)-1-methyl-piperidine is a versatile intermediate in organic synthesis, primarily employed in the pharmaceutical and agrochemical industries. Its key structural features—a piperidine ring with a chloromethyl substituent—make it a valuable building block for the preparation of bioactive compounds, including active pharmaceutical ingredients (APIs) and specialty chemicals. The chloromethyl group facilitates further functionalization, enabling nucleophilic substitution or cross-coupling reactions, while the methylated nitrogen enhances stability and modulates reactivity. This compound is particularly useful in the synthesis of quaternary ammonium derivatives and heterocyclic scaffolds. Its well-defined reactivity profile and compatibility with diverse reaction conditions underscore its utility in medicinal chemistry and process development.
3-(chloromethyl)-1-methyl-Piperidine structure
52694-50-5 structure
Product Name:3-(chloromethyl)-1-methyl-Piperidine
CAS No:52694-50-5
MF:C7H14ClN
MW:147.645761013031
CID:377478
PubChem ID:103674
Update Time:2025-06-12

3-(chloromethyl)-1-methyl-Piperidine Chemical and Physical Properties

Names and Identifiers

    • 3-(chloromethyl)-1-methyl-Piperidine
    • 3-(chloromethyl)-1-methylpiperidine
    • 3-CHLOROMETHYL-1-METHYL-PIPERIDINE
    • Piperidine,3-(chloromethyl)-1-methyl-
    • 3-Chloromethyl-1-methylpiperidine
    • AC1L2V95
    • AC1Q3UA0
    • AC1Q3ZPN
    • CTK4J6306
    • EINECS 258-108-0
    • SureCN734075
    • (±)-1-Methyl-3-chloromethylpiperidine
    • 1-Methyl-3-piperidinylmethyl chloride
    • 3-chloromethyl-methyl piperidine
    • SCHEMBL734075
    • AM100910
    • 3-chloromethyl-1-methyl piperidine
    • 52694-50-5
    • 1-methyl-3-chloromethylpiperidine
    • AKOS009158630
    • BS-23102
    • NS00089456
    • DTXSID70967136
    • 3-chloromethyl-N-methylpiperidine
    • FFOIFAAVWJZLFE-UHFFFAOYSA-N
    • MDL: MFCD00044569
    • Inchi: 1S/C7H14ClN/c1-9-4-2-3-7(5-8)6-9/h7H,2-6H2,1H3
    • InChI Key: FFOIFAAVWJZLFE-UHFFFAOYSA-N
    • SMILES: ClCC1CN(C)CCC1

Computed Properties

  • Exact Mass: 147.08162
  • Monoisotopic Mass: 147.081
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 85
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • Density: 0.984±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 69 ºC (11 Torr)
  • Flash Point: 65.0±19.8 ºC,
  • Refractive Index: 1.4722 (589.3 nm 19.5 ºC)
  • Solubility: Slightly soluble (22 g/l) (25 º C),
  • PSA: 3.24

3-(chloromethyl)-1-methyl-Piperidine Pricemore >>

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Additional information on 3-(chloromethyl)-1-methyl-Piperidine

Comprehensive Overview of 3-(chloromethyl)-1-methyl-Piperidine (CAS No. 52694-50-5)

3-(chloromethyl)-1-methyl-Piperidine (CAS No. 52694-50-5) is a versatile organic compound widely used in pharmaceutical and chemical research. Its unique structure, featuring a chloromethyl group attached to a methyl-Piperidine ring, makes it a valuable intermediate in synthetic chemistry. Researchers and industries frequently search for terms like "3-(chloromethyl)-1-methyl-Piperidine synthesis", "CAS 52694-50-5 applications", and "Piperidine derivatives in drug development", highlighting its relevance in modern science.

The compound's molecular formula, C7H14ClN, and its role as a building block for more complex molecules have garnered significant attention. Recent trends in green chemistry and sustainable synthesis have led to increased interest in optimizing its production processes. Questions such as "How to purify 3-(chloromethyl)-1-methyl-Piperidine?" or "Stability of Piperidine derivatives under different conditions" are commonly explored in academic forums and industry discussions.

In pharmaceutical applications, 3-(chloromethyl)-1-methyl-Piperidine serves as a precursor for bioactive molecules targeting neurological and metabolic disorders. Its structural flexibility aligns with the growing demand for small-molecule therapeutics and precision medicine. Searches for "Piperidine-based drug candidates 2024" or "Chloromethyl group reactivity in medicinal chemistry" reflect its importance in drug discovery pipelines.

From an industrial perspective, the compound's compatibility with catalytic reactions and flow chemistry systems makes it suitable for scalable production. Innovations in process intensification and continuous manufacturing have further elevated its profile. Researchers often investigate "CAS 52694-50-5 safety data" and "Handling guidelines for chloromethyl-Piperidine derivatives" to ensure compliance with laboratory best practices.

The analytical characterization of 3-(chloromethyl)-1-methyl-Piperidine involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods address common queries like "How to identify impurities in Piperidine compounds?" or "Validated analytical methods for CAS 52694-50-5". The compound's stability under various pH and temperature conditions is also a frequent topic in quality control studies.

Environmental considerations play a crucial role in the compound's lifecycle. Recent studies focus on biodegradation pathways and eco-friendly disposal methods for chloromethyl-Piperidine derivatives. Searches for "Green alternatives to halogenated intermediates" or "Piperidine recycling technologies" demonstrate the industry's shift toward sustainable practices.

In summary, 3-(chloromethyl)-1-methyl-Piperidine (CAS No. 52694-50-5) remains a critical component in both academic and industrial settings. Its applications span drug development, material science, and catalytic processes, driven by ongoing research into its reactivity, safety, and environmental impact. As synthetic methodologies evolve, this compound continues to inspire innovations across multiple scientific disciplines.

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